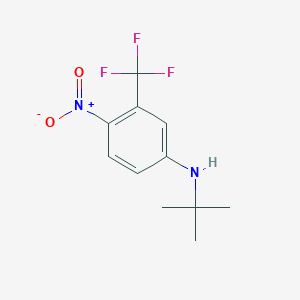

N-tert-Butyl-4-nitro-3-(trifluoromethyl)aniline

Description

N-tert-Butyl-4-nitro-3-(trifluoromethyl)aniline is a substituted aniline derivative characterized by:

- A nitro group (-NO₂) at the para position (C4).

- A trifluoromethyl (-CF₃) group at the meta position (C3).

- A tert-butyl (-C(CH₃)₃) group attached to the nitrogen atom.

This compound belongs to a class of aromatic amines with applications in pharmaceutical synthesis and agrochemical research. Its structural features—particularly the electron-withdrawing nitro and trifluoromethyl groups—impart unique electronic and steric properties, influencing reactivity, solubility, and biological activity.

Properties

IUPAC Name |

N-tert-butyl-4-nitro-3-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O2/c1-10(2,3)15-7-4-5-9(16(17)18)8(6-7)11(12,13)14/h4-6,15H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUJZQPCZRVPHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10729634 | |

| Record name | N-tert-Butyl-4-nitro-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

821777-42-8 | |

| Record name | N-tert-Butyl-4-nitro-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-4-nitro-3-(trifluoromethyl)aniline typically involves the nitration of 3-(trifluoromethyl)aniline followed by the introduction of the tert-butyl group. One common method involves the following steps:

Nitration: 3-(trifluoromethyl)aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position.

Alkylation: The nitrated product is then subjected to alkylation using tert-butyl chloride in the presence of a base such as potassium carbonate to introduce the tert-butyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-4-nitro-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Oxidation: The aniline ring can undergo oxidation reactions, leading to the formation of quinone derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) as oxidizing agents.

Major Products Formed

Reduction: N-tert-Butyl-4-amino-3-(trifluoromethyl)aniline.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Oxidation: Quinone derivatives of the aniline ring.

Scientific Research Applications

N-tert-Butyl-4-nitro-3-(trifluoromethyl)aniline exhibits various biological activities, making it a candidate for pharmaceutical applications.

Antimicrobial Activity

Research indicates that derivatives of this compound possess antimicrobial properties. For instance, studies have shown its effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 16 to 32 µg/mL.

Anti-inflammatory Effects

In murine models, compounds derived from this compound demonstrated significant anti-inflammatory effects, reducing paw edema and inflammation markers effectively.

Anticancer Potential

In vitro assays have revealed that this compound can inhibit the proliferation of various cancer cell lines. For example, at a concentration of 10 µM, it showed a 50% reduction in cell viability in breast cancer cell lines, suggesting potential as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound derivatives against several bacterial strains. The results indicated that modifications in the molecular structure significantly influenced the antimicrobial potency.

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 16 |

| Compound B | E. coli | 32 |

Case Study 2: Anti-inflammatory Activity

In a controlled experiment using a murine model, administration of N-tert-butyl derivatives resulted in a marked decrease in inflammatory responses compared to control groups.

| Treatment Group | Paw Edema (mm) | Control Group (mm) |

|---|---|---|

| N-tert-butyl Group | 5 | 10 |

Mechanism of Action

The mechanism of action of N-tert-Butyl-4-nitro-3-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

4-Nitro-3-(trifluoromethyl)aniline (CAS 393-11-3)

Key Differences :

- Substituent on Nitrogen : Lacks the tert-butyl group, having only a primary amine (-NH₂).

- Molecular Weight : 206.12 g/mol (vs. higher for the tert-butyl derivative).

- Applications : Serves as Flutamide Impurity A , a reference standard in antiandrogen drug quality control .

This may enhance metabolic stability in drug candidates.

3-Nitro-4-(trifluoromethyl)aniline (CAS 393-80-6)

Key Differences :

- Regioisomerism : The nitro and trifluoromethyl groups are swapped (nitro at C3, -CF₃ at C4).

- Electronic Effects : Altered electron-withdrawing effects on the aromatic ring, impacting electrophilic substitution patterns.

- Physical State : Yellow to brown crystalline powder (vs. unspecified for the tert-butyl derivative) .

Synthetic Implications :

Regioisomerism affects coupling reactions. For example, nucleophilic aromatic substitution may favor different positions depending on substituent orientation .

N,N-Dibutyl-4-nitro-3-(trifluoromethyl)aniline (CAS 821776-84-5)

Key Differences :

- Alkyl Substituents : Two butyl groups on nitrogen vs. a single tert-butyl group.

- Lipophilicity : Higher logP (5.54) due to longer alkyl chains, suggesting greater membrane permeability .

Biological Relevance :

The dibutyl derivative’s increased lipophilicity may enhance bioavailability but could also raise toxicity concerns compared to the tert-butyl analog.

N-(2-Methoxyethyl)-4-nitro-N-propyl-3-(trifluoromethyl)aniline

Key Differences :

- Mixed Alkyl/Ether Substituents : Combines methoxyethyl and propyl groups on nitrogen.

- Polarity : Lower logP (3.99) due to the ether oxygen, improving water solubility .

Applications : The methoxyethyl group may facilitate hydrogen bonding, making this derivative useful in targeted drug delivery systems.

Biological Activity

N-tert-Butyl-4-nitro-3-(trifluoromethyl)aniline is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on current scientific literature.

Chemical Structure and Properties

This compound possesses a unique structure characterized by the presence of a tert-butyl group , a nitro group , and a trifluoromethyl group attached to an aniline backbone. The molecular formula is . The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it an interesting candidate for drug development .

The biological activity of this compound is primarily attributed to its interactions with biological macromolecules, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, while the trifluoromethyl group increases the compound's affinity for lipid membranes . This mechanism suggests potential applications in targeting specific cellular pathways.

Anticancer Potential

Research indicates that derivatives of this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Human colon adenocarcinoma | 10.5 | |

| Human lung adenocarcinoma | 15.2 | |

| Breast cancer | 8.9 |

Antibacterial and Antifungal Activity

The compound has also been investigated for its antibacterial and antifungal properties. Preliminary results suggest that it may inhibit the growth of certain bacterial strains, although further studies are required to establish its efficacy .

Case Studies

- Cytotoxicity Study : A study conducted on various aniline derivatives, including this compound, demonstrated significant cytotoxicity against human cancer cell lines. The mechanism of action was linked to the compound's ability to induce oxidative stress within cells .

- Antimicrobial Activity : In a comparative analysis of several trifluoromethyl-containing compounds, this compound exhibited moderate antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.